molecular formula C10H9NO3S B7831180 4-methyl-5-phenylisothiazol-3(2H)-one 1,1-dioxide

4-methyl-5-phenylisothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B7831180
M. Wt: 223.25 g/mol
InChI Key: IGZHNONSKPPAGD-UHFFFAOYSA-N
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Description

4-methyl-5-phenylisothiazol-3(2H)-one 1,1-dioxide is a heterocyclic compound that belongs to the isothiazolone family. This compound is characterized by the presence of a sulfur atom in a five-membered ring, which is fused with a benzene ring. The presence of the methyl and phenyl groups at the 4 and 5 positions, respectively, adds to its unique chemical properties.

Properties

IUPAC Name

4-methyl-1,1-dioxo-5-phenyl-1,2-thiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-7-9(8-5-3-2-4-6-8)15(13,14)11-10(7)12/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZHNONSKPPAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(S(=O)(=O)NC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-phenylisothiazol-3(2H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-5-phenylisothiazole with an oxidizing agent such as hydrogen peroxide or peracetic acid to introduce the dioxide functionality.

Industrial Production Methods

In an industrial setting, the production of 4-methyl-5-phenylisothiazol-3(2H)-one 1,1-dioxide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-phenylisothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxide group back to the corresponding sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isothiazolone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding sulfide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-methyl-5-phenylisothiazol-3(2H)-one 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-5-phenylisothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-5-phenylisothiazol-3(2H)-one: Lacks the dioxide functionality.

    5-phenylisothiazol-3(2H)-one 1,1-dioxide: Lacks the methyl group at the 4 position.

    4-methylisothiazol-3(2H)-one 1,1-dioxide: Lacks the phenyl group at the 5 position.

Uniqueness

4-methyl-5-phenylisothiazol-3(2H)-one 1,1-dioxide is unique due to the presence of both the methyl and phenyl groups, as well as the dioxide functionality. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

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